Isooctadecanoic acid, monoamide with 2-[(2-aminoethyl)amino]ethanol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Isooctadecanoic acid, monoamide with 2-[(2-aminoethyl)amino]ethanol is a chemical compound with the molecular formula C22H46N2O2 . . This compound is characterized by its unique structure, which includes a long carbon chain and functional groups that contribute to its reactivity and applications.
Vorbereitungsmethoden
The synthesis of isooctadecanoic acid, monoamide with 2-[(2-aminoethyl)amino]ethanol typically involves the reaction of isooctadecanoic acid with 2-[(2-aminoethyl)amino]ethanol . The reaction conditions often include the use of a catalyst and controlled temperature to ensure the formation of the desired product. Industrial production methods may involve large-scale reactors and continuous processing to achieve high yields and purity.
Analyse Chemischer Reaktionen
Isooctadecanoic acid, monoamide with 2-[(2-aminoethyl)amino]ethanol undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxides or other oxidized derivatives.
Reduction: Reduction reactions can convert it into amines or other reduced forms.
Substitution: It can undergo substitution reactions where functional groups are replaced by other groups, often using reagents like halogens or acids.
Common reagents and conditions used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and acidic or basic conditions for hydrolysis. The major products formed from these reactions depend on the specific reagents and conditions used.
Wissenschaftliche Forschungsanwendungen
Isooctadecanoic acid, monoamide with 2-[(2-aminoethyl)amino]ethanol has a wide range of scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of other complex molecules and as a reagent in various chemical reactions.
Biology: The compound is studied for its potential biological activities, including its interactions with enzymes and other biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as in drug delivery systems or as a component of pharmaceutical formulations.
Industry: It is used in the production of surfactants, lubricants, and other industrial chemicals.
Wirkmechanismus
The mechanism of action of isooctadecanoic acid, monoamide with 2-[(2-aminoethyl)amino]ethanol involves its interaction with molecular targets such as enzymes and receptors. The compound’s functional groups allow it to form hydrogen bonds, ionic interactions, and hydrophobic interactions with these targets, leading to various biological effects. The pathways involved may include signal transduction, metabolic processes, and cellular responses .
Vergleich Mit ähnlichen Verbindungen
Isooctadecanoic acid, monoamide with 2-[(2-aminoethyl)amino]ethanol can be compared with other similar compounds, such as:
Stearamide: Similar in structure but lacks the aminoethyl and hydroxyethyl groups.
Oleamide: Contains a double bond in the carbon chain, which affects its reactivity and applications.
Palmitamide: Has a shorter carbon chain, leading to different physical and chemical properties.
The uniqueness of this compound lies in its specific functional groups and long carbon chain, which contribute to its distinct reactivity and wide range of applications .
Eigenschaften
CAS-Nummer |
68443-85-6 |
---|---|
Molekularformel |
C22H49N3O2 |
Molekulargewicht |
387.6 g/mol |
IUPAC-Name |
2-(2-aminoethylamino)ethanol;16-methylheptadecanamide |
InChI |
InChI=1S/C18H37NO.C4H12N2O/c1-17(2)15-13-11-9-7-5-3-4-6-8-10-12-14-16-18(19)20;5-1-2-6-3-4-7/h17H,3-16H2,1-2H3,(H2,19,20);6-7H,1-5H2 |
InChI-Schlüssel |
CQGNKFQLZKGCLM-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)CCCCCCCCCCCCCCC(=O)N.C(CNCCO)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.